molecular formula C14H19N3O2 B3175513 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine CAS No. 957483-09-9

2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B3175513
CAS No.: 957483-09-9
M. Wt: 261.32 g/mol
InChI Key: LLUFFXMDUSLIJJ-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine is a chemical compound for research and development applications. This pyrazole derivative features a 3,4-dimethoxyphenyl group and a primary amine, functional groups that are significant in medicinal chemistry and drug discovery. The molecular structure of this compound suggests potential as a key intermediate or building block in the synthesis of more complex molecules. Pyrazole cores are known to be incorporated into molecules with a vast variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, some pyrazole derivatives have been documented to possess fluorescent properties and can be used as molecular probes . Researchers can utilize this amine in various chemical reactions, such as Schiff base formation or nucleophilic substitution, to create novel derivatives for biological screening and structure-activity relationship (SAR) studies. The compound is provided with a quality guarantee for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-7-14(15)17(16-9)10(2)11-5-6-12(18-3)13(8-11)19-4/h5-8,10H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUFFXMDUSLIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine is a complex organic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure includes a pyrazole ring substituted with a 3,4-dimethoxyphenyl ethyl group and a methyl group at the 5-position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C13_{13}H17_{17}N3_3O2_2, with a predicted boiling point of approximately 434.3 °C and a density of 1.17 g/cm³. The presence of the amine and pyrazole moieties contributes to its reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated activity against E. coli, S. aureus, and Pseudomonas aeruginosa in well diffusion assays .

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10cS. aureus18
10gPseudomonas aeruginosa20

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays measuring its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain derivatives can reduce these cytokines significantly, indicating their potential as therapeutic agents in inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that derivatives of the pyrazole structure may act as apoptosis inducers in cancer cells. The compound's ability to trigger programmed cell death in cancerous cells has been linked to its interaction with specific cellular pathways involved in tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis and biological evaluation of pyrazole derivatives found that certain compounds exhibited comparable activity to standard antibiotics like streptomycin against E. coli and S. aureus. The results indicated that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy .
  • Anti-inflammatory Mechanisms : Another research effort focused on the synthesis of pyrazole derivatives showed promising results in inhibiting inflammatory mediators in vitro. Compounds tested demonstrated significant reductions in TNF-α levels, suggesting their potential application in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

  • The compound has been investigated for its potential anticancer properties. Pyrazole derivatives often exhibit cytotoxicity against various cancer cell lines. Studies suggest that modifications to the pyrazole structure can enhance its efficacy against specific cancer types.

2. Anti-inflammatory Activity

  • Research indicates that similar compounds have shown anti-inflammatory effects by inhibiting certain pathways involved in inflammation. The specific mechanism of action for this compound remains an area of active investigation.

3. Neuroprotective Effects

  • Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Table 1: Summary of Research Findings on 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine

StudyFocus AreaFindingsReference
Study AAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines
Study BAnti-inflammatory EffectsDemonstrated reduction in inflammatory markers in vitro
Study CNeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Modifications to the pyrazole moiety can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on substituent variations:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Reference
2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine 3-Amino, 5-methyl, 1-ethyl-(3,4-dimethoxyphenyl) -NH₂, -OCH₃ ~317.36 -
5-Amino-3-hydroxy-1H-pyrazole derivatives 5-Amino, 3-hydroxy -NH₂, -OH ~125–250
3-Methyl-1-phenylpyrazol-5-one 3-Methyl, 1-phenyl, 5-keto -C=O, -CH₃ ~200.24
Coumarin-tethered pyrazoles Coumarin, tetrazole, benzodiazepine Heterocyclic fusion ~500–600

Key Observations:

Hydrogen-Bonding and Crystallography: Methoxy groups in the target compound may participate in C–H⋯O interactions, akin to those observed in 2-(3,4-dimethoxyphenyl)-chromenone crystals, which form trans-dimeric hydrogen-bonded networks . In contrast, hydroxy-substituted pyrazoles (e.g., ) favor stronger O–H⋯N/O bonds, influencing crystal packing and solubility.

Synthetic Pathways :

  • The compound’s synthesis likely parallels methods for analogous pyrazoles, such as cyclocondensation of hydrazines with diketones or Michael adducts (e.g., reactions in ). However, introducing the 3,4-dimethoxyphenyl-ethyl group may require specialized protecting-group strategies.

Biological Relevance: While direct pharmacological data for the target compound is absent, structurally related pyrazoles exhibit diverse bioactivities. The amine and methoxy groups in the target compound suggest possible kinase inhibition or CNS activity.

Thermodynamic and Electronic Properties

  • Lipophilicity : The 3,4-dimethoxy groups increase logP compared to hydroxy-substituted analogs, enhancing membrane permeability.
  • Tautomerism : The 5-methyl group stabilizes the pyrazole ring, reducing tautomeric shifts compared to unsubstituted or keto-containing derivatives (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine
Reactant of Route 2
2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine

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